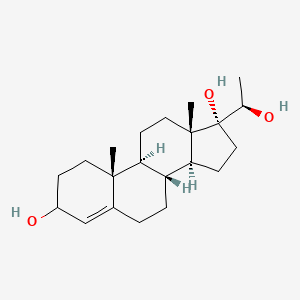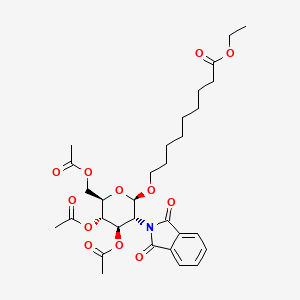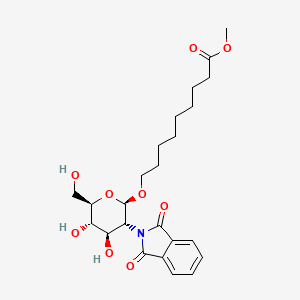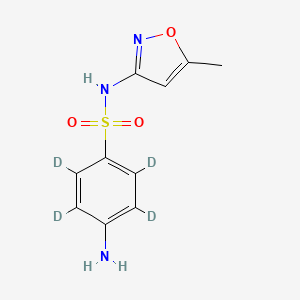
Sulfamethoxazole-d4
Vue d'ensemble
Description
Sulfaméthoxazole-d4 : est un analogue deutéré du sulfaméthoxazole, un antibiotique sulfonamide. Le marquage au deutérium implique le remplacement d'atomes d'hydrogène spécifiques par du deutérium, qui est un isotope stable de l'hydrogène. Cette modification est principalement utilisée pour faciliter l'utilisation du composé comme étalon interne en spectrométrie de masse, permettant une quantification précise du sulfaméthoxazole dans les échantillons biologiques .
Applications De Recherche Scientifique
Chemistry: Sulfamethoxazole-d4 is used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify sulfamethoxazole levels in complex biological matrices .
Biology: In biological research, this compound helps in studying the pharmacokinetics and pharmacodynamics of sulfamethoxazole. It allows researchers to track the absorption, distribution, metabolism, and excretion of the drug in vivo .
Medicine: this compound is used in clinical studies to monitor drug levels in patients, ensuring accurate dosing and minimizing the risk of adverse effects. It is also used in the development of new sulfonamide antibiotics .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and purity of sulfamethoxazole-containing products .
Mécanisme D'action
Target of Action
Sulfamethoxazole-d4, like its parent compound Sulfamethoxazole, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the bacterial folate synthesis pathway .
Mode of Action
This compound inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA . By competitively binding to the active site of dihydropteroate synthase, this compound interferes with the production of dihydrofolic acid, which is essential for bacterial growth and division .
Biochemical Pathways
The inhibition of dihydropteroate synthase by this compound disrupts the bacterial folate synthesis pathway . This disruption blocks two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . The affected pathways and their downstream effects include the inhibition of bacterial growth and division, leading to the bacteriostatic effect of this compound .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of its parent compound, Sulfamethoxazole. Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites . The plasma half-life of elimination varied for the parent drug and its metabolites between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%) .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and division due to the disruption of the bacterial folate synthesis pathway . This leads to a bacteriostatic effect, making this compound effective against a variety of bacterial infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the degradation efficiency of Sulfamethoxazole in the environment can be enhanced by bioaugmentation, a process that introduces bacteria capable of degrading Sulfamethoxazole into the environment . The bioaugmentation with certain strains significantly improved the biodegradation rate of Sulfamethoxazole . This suggests that environmental factors, such as the presence of certain microorganisms, can influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Sulfamethoxazole-d4 interacts with various enzymes and proteins. It acts by inhibiting dihydropteroate synthase (DHPS), which converts pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells. It inhibits the growth of E. coli and clinical isolates of methicillin-resistant S. aureus (MRSA) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits recombinant P. carinii DHPS and folate biosynthesis in situ .
Metabolic Pathways
This compound is involved in the metabolic pathway of folate biosynthesis . It interacts with the enzyme DHPS, which converts pteridine and 4-aminobenzoic acid to dihydropteroate .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du sulfaméthoxazole-d4 implique généralement la deutération du sulfaméthoxazole. Ce processus peut être réalisé par diverses méthodes, notamment des réactions d'échange catalytique où les atomes d'hydrogène sont remplacés par du deutérium. Une méthode courante implique l'utilisation de réactifs et de solvants deutérés dans des conditions contrôlées pour assurer l'incorporation sélective des atomes de deutérium .
Méthodes de production industrielle : La production industrielle du sulfaméthoxazole-d4 suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de matières premières et de catalyseurs deutérés pour obtenir des rendements et une pureté élevés. Les conditions de réaction sont optimisées pour garantir l'incorporation efficace du deutérium tout en maintenant l'intégrité structurale du composé .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfaméthoxazole-d4, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :
Oxydation : Le sulfaméthoxazole-d4 peut être oxydé pour former des dérivés de sulfone.
Réduction : Le composé peut être réduit en ses dérivés aminés correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe sulfonamide.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Principaux produits :
Oxydation : Dérivés de sulfone.
Réduction : Dérivés amines.
Substitution : Diverses sulfonamides substituées selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie : Le sulfaméthoxazole-d4 est utilisé comme étalon interne en chimie analytique, en particulier en spectrométrie de masse, pour quantifier les niveaux de sulfaméthoxazole dans des matrices biologiques complexes .
Biologie : En recherche biologique, le sulfaméthoxazole-d4 aide à étudier la pharmacocinétique et la pharmacodynamie du sulfaméthoxazole. Il permet aux chercheurs de suivre l'absorption, la distribution, le métabolisme et l'excrétion du médicament in vivo .
Médecine : Le sulfaméthoxazole-d4 est utilisé dans les études cliniques pour surveiller les niveaux de médicaments chez les patients, assurant un dosage précis et minimisant le risque d'effets secondaires. Il est également utilisé dans le développement de nouveaux antibiotiques sulfonamides .
Industrie : Dans l'industrie pharmaceutique, le sulfaméthoxazole-d4 est utilisé dans les processus de contrôle qualité pour garantir la cohérence et la pureté des produits contenant du sulfaméthoxazole .
Mécanisme d'action
Le sulfaméthoxazole-d4, comme le sulfaméthoxazole, exerce ses effets en inhibant l'enzyme bactérienne dihydroptéroate synthase. Cette enzyme est cruciale pour la synthèse de l'acide dihydrofolique, un précurseur de l'acide folique, qui est essentiel à la croissance et à la réplication bactériennes. En inhibant cette enzyme, le sulfaméthoxazole-d4 perturbe la synthèse du folate bactérien, conduisant à une bactériostase .
Comparaison Avec Des Composés Similaires
Composés similaires :
Sulfadiazine : Un autre antibiotique sulfonamide avec un mécanisme d'action similaire.
Sulfisoxazole : Connu pour son utilisation dans le traitement des infections des voies urinaires.
Sulfaméthizole : Utilisé pour ses propriétés antibactériennes dans diverses infections.
Unicité : Le sulfaméthoxazole-d4 est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile comme étalon interne en spectrométrie de masse. Cette caractéristique permet une quantification et un suivi précis dans les études pharmacocinétiques et pharmacodynamiques, le distinguant des autres antibiotiques sulfonamides .
Propriétés
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016780 | |
| Record name | Sulfamethoxazole-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-86-1, 2702538-04-1 | |
| Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxazole-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Sulfamethoxazole-d4 preferred as an internal standard over other compounds?
A: The use of stable isotope-labeled analogs like this compound is a cornerstone of accurate quantification using mass spectrometry. [] Because this compound possesses a nearly identical chemical structure to the analyte of interest (Sulfamethoxazole), it exhibits similar extraction recovery, ionization efficiency, and chromatographic behavior. This similarity minimizes variability during sample preparation and analysis, ultimately enhancing the accuracy and reliability of Sulfamethoxazole quantification. []
Q2: The research mentions a Liquid-Liquid Extraction method using this compound. What are the advantages of this approach?
A: Liquid-Liquid Extraction (LLE) offers several benefits for quantifying Sulfamethoxazole in complex biological matrices like human plasma. [] Firstly, LLE effectively separates the analyte and internal standard (this compound) from potentially interfering compounds present in the plasma. This cleanup step is crucial to achieve reliable and accurate quantification. [] Secondly, LLE allows for the concentration of the analyte and internal standard, thereby improving the sensitivity of the analytical method.
Q3: Can you explain the significance of the "matrix effect" mentioned in the research in the context of this compound?
A: The "matrix effect" refers to the influence of co-extracted components from the sample matrix (e.g., herbal products) on the ionization efficiency of the analyte during mass spectrometry analysis. [] Ideally, the internal standard should exhibit a similar matrix effect as the analyte. The research found that this compound showed a matrix factor (MF) ranging from 0.79 to 0.92, indicating a slight ion suppression effect. [] While this suggests that the matrix effect was relatively low, it highlights the importance of using an appropriate internal standard like this compound to correct for such effects and ensure accurate quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



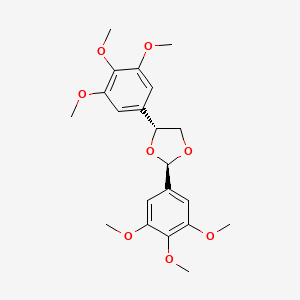
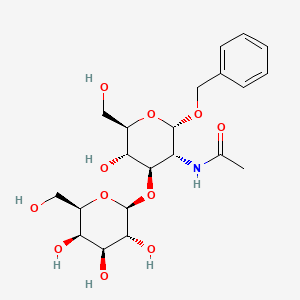



![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)

